molecular formula C10H12N2O B14555665 (NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine

(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine

Cat. No.: B14555665
M. Wt: 176.21 g/mol
InChI Key: QBPWUNPJCPLSRH-FMIVXFBMSA-N
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Description

(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine typically involves the condensation of a quinoline derivative with hydroxylamine. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use in the development of new therapeutic agents due to its biological activity.

    Industry: Applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the hydroxylamine group.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group.

Uniqueness

(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine is unique due to the presence of both the quinoline and hydroxylamine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(NE)-N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine

InChI

InChI=1S/C10H12N2O/c1-7-5-8-3-2-4-9(12-13)10(8)11-6-7/h5-6,13H,2-4H2,1H3/b12-9+

InChI Key

QBPWUNPJCPLSRH-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC2=C(/C(=N/O)/CCC2)N=C1

Canonical SMILES

CC1=CC2=C(C(=NO)CCC2)N=C1

Origin of Product

United States

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